molecular formula C13H15N5O2 B2580138 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 1788784-98-4

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No.: B2580138
CAS No.: 1788784-98-4
M. Wt: 273.296
InChI Key: KAEBXVQJSAXVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a complex organic molecule featuring a triazole ring, a pyrrolidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

    Isoxazole Ring Formation: The isoxazole ring is typically formed via a cycloaddition reaction involving a nitrile oxide and an alkene or alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and isoxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. The triazole and isoxazole rings are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Researchers are investigating its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its structural features make it a candidate for applications in polymer science and materials engineering.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(11-7-12(20-15-11)9-1-2-9)17-5-3-10(8-17)18-6-4-14-16-18/h4,6-7,9-10H,1-3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEBXVQJSAXVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.